
Linagliptin Dimer Impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linagliptin Dimer Impurity 2 is a process-related impurity of Linagliptin, a medication used to manage blood sugar levels in people with type 2 diabetes mellitus. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product .
Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry
Linagliptin Dimer Impurity 2 is utilized as a reference standard in the development of analytical methods for quantifying linagliptin impurities. This is crucial because the presence of impurities can significantly impact the quality and safety of pharmaceutical products. The identification and characterization of impurities are essential for ensuring compliance with regulatory standards during drug formulation.
Methods of Application
- High-Performance Liquid Chromatography (HPLC) : This technique is commonly employed to detect and quantify impurities during the process development of linagliptin. This compound is synthesized and characterized using various spectral data including mass spectrometry (MS), high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and infrared spectroscopy (IR).
Pharmacology
In pharmacological studies, this compound has been used to investigate the biological activity and toxicity of linagliptin-based medications. As a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, it mimics the action of linagliptin itself, which is known to enhance glycemic control by increasing levels of incretin hormones like GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). This inhibition leads to a reduction in pro-inflammatory factors, promoting an anti-inflammatory environment that may benefit metabolic health in diabetic patients.
Analytical Chemistry
This compound plays a vital role in analytical method validation during the commercial production of linagliptin. It aids in ensuring that analytical methods are capable of detecting impurities at acceptable levels, thereby supporting quality control processes .
Key Findings from Research
- A study highlighted that forced degradation studies on linagliptin resulted in various degradation products, including this compound. The identification of these products was achieved using ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS), providing insights into potential degradation pathways and mechanisms .
Synthesis and Characterization
The synthesis of this compound involves straightforward chemical reactions that yield high-purity products suitable for use as reference standards in analytical methods. The typical preparation method includes:
- Reaction of crude linagliptin with an azo catalyst under acidic conditions.
- Purification techniques such as chromatography to isolate the desired impurity.
Mecanismo De Acción
Target of Action
The primary target of Linagliptin Dimer Impurity 2 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
This compound, as an impurity standard of Linagliptin, is expected to act as a competitive and reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in increased levels of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects several biochemical pathways. It leads to a decrease in the concentration of proinflammatory factors such as TNF-α, IL-6 and promotes the growth of anti-inflammatory cell populations . It also impacts the SDF-1α/CXCR4 signaling pathway, which is connected with neuron survival and neuronal stem cells proliferation .
Pharmacokinetics
Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . After oral administration, Linagliptin is rapidly absorbed, with maximum plasma concentration occurring after approximately 90 minutes . The oral bioavailability of Linagliptin is approximately 30% . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in its overall pharmacokinetics .
Result of Action
The action of this compound leads to improved glycemic control in patients with type 2 diabetes mellitus . By increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release, thereby reducing blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been observed that Linagliptin is particularly susceptible to degradation when exposed to acid and peroxide . No significant degradation effects were observed under alkali, thermolytic, and photolytic conditions .
Métodos De Preparación
The preparation of Linagliptin Dimer Impurity 2 involves the reaction of crude Linagliptin with an azo catalyst and an acid. The synthesis method is relatively simple and yields a high-purity product . The specific steps include dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol, adding 4,4’-azobis(4-cyanovaleric acid) and hydrochloric acid, and heating the mixture to 35°C for about 10 hours. The reaction mixture is then concentrated under reduced pressure, cooled, and filtered to obtain the impurity .
Análisis De Reacciones Químicas
Linagliptin Dimer Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azo catalysts and acids . The major product formed from these reactions is the dimeric impurity compound . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Comparación Con Compuestos Similares
Linagliptin Dimer Impurity 2 can be compared with other impurities of Linagliptin, such as Linagliptin Diene Impurity and Linagliptin Nitroso Dimer Impurity . These impurities differ in their chemical structures and the conditions under which they are formed. This compound is unique due to its specific formation process involving azo catalysts and acids .
Similar Compounds:- Linagliptin Diene Impurity
- Linagliptin Nitroso Dimer Impurity
- Linagliptin 8-Bromo Impurity
Actividad Biológica
Linagliptin Dimer Impurity 2, identified by the CAS number 1418133-47-7, is a significant impurity derived from Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of this compound is essential for assessing its impact on drug efficacy and safety profiles.
Target Enzyme : this compound acts primarily as a competitive and reversible inhibitor of the DPP-4 enzyme. This inhibition is crucial as DPP-4 is responsible for the degradation of incretin hormones, which play a significant role in glucose metabolism.
Biochemical Pathways : By inhibiting DPP-4, this compound leads to:
- Increased levels of GLP-1 and GIP : These incretin hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells, aiding in glycemic control.
- Reduction of pro-inflammatory cytokines : The compound decreases levels of pro-inflammatory factors such as TNF-α and IL-6, promoting an anti-inflammatory environment that may further enhance metabolic health in diabetic patients .
Pharmacokinetics
Linagliptin exhibits unique pharmacokinetic properties characterized by:
- Target-mediated nonlinear pharmacokinetics : This means that the drug's pharmacokinetics can change based on its concentration in the body.
- Minimal renal clearance : Unlike many other antidiabetic agents, linagliptin does not require dosage adjustments in patients with renal impairment, making it a safer option for this population .
Biological Activity
The biological activity of this compound has been investigated through various studies:
Comparative Analysis with Related Compounds
To better understand its biological activity, this compound can be compared with other related compounds:
Compound Name | Mechanism of Action | Clinical Use |
---|---|---|
Linagliptin | DPP-4 inhibitor | T2DM management |
Saxagliptin | DPP-4 inhibitor | T2DM management |
Sitagliptin | DPP-4 inhibitor | T2DM management |
This compound | Competitive DPP-4 inhibitor | Reference standard for quality control |
Case Studies and Research Findings
Several studies have focused on the implications of impurities like this compound:
- A study conducted by Attimarad et al. highlighted that impurities can significantly impact the pharmacokinetics and pharmacodynamics of linagliptin formulations, necessitating rigorous quality control measures during production .
- Another investigation into the degradation products of linagliptin revealed that exposure to acidic conditions could lead to the formation of various impurities, including this compound, underscoring the need for careful formulation practices .
Propiedades
Número CAS |
1418133-47-7 |
---|---|
Fórmula molecular |
C50H56N16O4 |
Peso molecular |
945.08 |
Apariencia |
Off-White to Pale Yellow Solid |
melting_point |
>142°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.